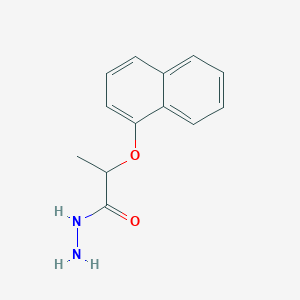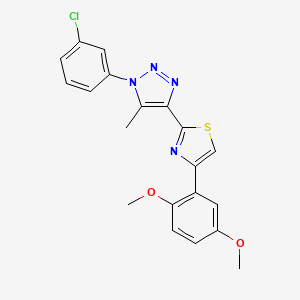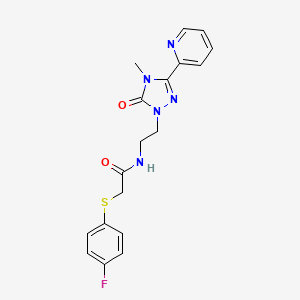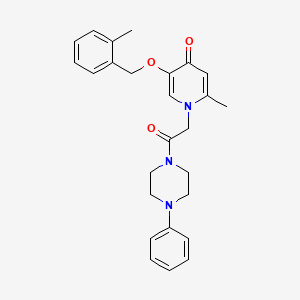
2-(1-Naphthyloxy)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1-Naphthyloxy)propanohydrazide” is a chemical compound with the molecular formula C13H14N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H14N2O2 . For a more detailed structural analysis, one would typically refer to spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.26 . The compound has a predicted density of 1.208±0.06 g/cm3 and a predicted boiling point of 483.0±28.0 °C .Scientific Research Applications
Antimicrobial Applications
Novel compounds derived from naphthyl-containing hydrazides have been synthesized, demonstrating promising antimicrobial activities. For instance, Mahmoud et al. (2017) utilized a key intermediate derived from a naphthyl moiety to synthesize various compounds, including dithiolane, thiophene, coumarin, and 2-pyridone derivatives, which were evaluated for their antimicrobial properties (Mahmoud et al., 2017).
Synthesis of Beta-Adrenergic Receptor Blockers
Compounds related to 2-(1-Naphthyloxy)propanohydrazide have been used as intermediates in the synthesis of beta-adrenergic blocking agents, highlighting their significance in the pharmaceutical industry. Kapoor et al. (2003) reported on the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in producing drugs like propranolol and nadoxolol (Kapoor et al., 2003).
Applications in Material Science
Naphthyl-derived compounds have also found applications in the development of materials with unique properties. Liou et al. (2006) synthesized a new class of aromatic poly(amine−hydrazide)s containing naphthyl moieties, which exhibited high glass-transition temperatures and were suitable for blue-light-emitting materials (Liou et al., 2006).
Chemosensor Applications
Ghosh et al. (2010) developed an epoxy-based polymer bearing 1-naphthylamine units that acted as a highly selective fluorescent chemosensor for ferric ions, demonstrating the versatility of naphthyl-containing compounds in sensor technology (Ghosh et al., 2010).
Anticancer Evaluation
Naphthyl-containing hydrazides have been explored for their anticancer potential. Salahuddin et al. (2014) synthesized a series of 1,3,4-oxadiazole derivatives from naphthalene-derived hydrazides, some of which showed moderate activity against cancer cell lines (Salahuddin et al., 2014).
properties
IUPAC Name |
2-naphthalen-1-yloxypropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHKQUIMTCUMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)


![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)
